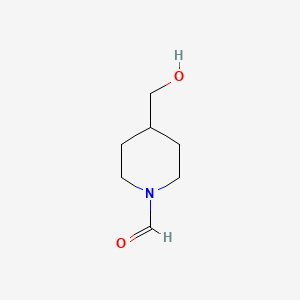

4-(Hydroxymethyl)piperidine-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-7-1-3-8(6-10)4-2-7/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDVECJLGSPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624842 | |

| Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835633-50-6 | |

| Record name | 4-(Hydroxymethyl)-1-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835633-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basic properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its physicochemical properties, such as basicity, is crucial for predicting its behavior in biological systems.

Basicity and pKa Analysis

The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the nitrogen atom of the piperidine ring is directly attached to a formyl group (-CHO). This structural feature has a profound impact on the compound's basicity.

Contrary to the parent piperidine, which is a moderately strong base with a pKa of its conjugate acid around 11.12[1], this compound is expected to be a very weak base, essentially neutral under typical physiological conditions. This is due to the strong electron-withdrawing nature of the adjacent carbonyl group in the carbaldehyde moiety. The lone pair of electrons on the nitrogen atom is delocalized through resonance into the carbonyl group, making it significantly less available for protonation.

The following diagram illustrates the resonance effect responsible for the diminished basicity of N-formylpiperidines.

Caption: Resonance delocalization in the N-formylpiperidine system.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that some of this data is computed and for a stereoisomer, which should be considered when using these values.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem[3] |

| CAS Number | 835633-50-6 | BLD Pharm[4] |

Table 2: Computed Properties for (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde (Stereoisomer)

| Property | Value | Source |

| XLogP3-AA | 0 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 143.094628657 Da | PubChem[3] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |

Table 3: pKa Comparison

| Compound | pKa of Conjugate Acid | Basicity | Source |

| Piperidine | ~11.12 | Moderately Basic | ChemicalBook[1] |

| 1-Piperidinecarboxaldehyde (Predicted) | -0.01 | Non-basic | FooDB[2] |

| This compound | Expected to be very low | Non-basic | Inferred |

Experimental Protocol for pKa Determination

For compounds with very low basicity, potentiometric titration is a suitable method for pKa determination. The following is a general protocol that can be adapted for this compound.

Objective:

To determine the pKa of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (deionized or distilled)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

-

Nitrogen gas source

Procedure:

-

Preparation of the Sample Solution:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in water. If solubility is an issue, a co-solvent such as methanol or dioxane may be used, but the results will be for that specific solvent system.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M)[5][6].

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10)[5][6].

-

Place the sample solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution.

-

Gently purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak bases[6].

-

-

Titration Process:

-

Since the compound is expected to be a very weak base, the titration will involve adding a strong acid (0.1 M HCl) as the titrant.

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until a significant change in pH is observed, passing the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, calculate the first and second derivatives of the titration curve to more accurately determine the equivalence point.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A simplified workflow for pKa determination.

Implications for Drug Development

The non-basic nature of this compound has significant implications for its potential use in drug development.

-

Solubility and Absorption: Since the molecule will not be significantly protonated at physiological pH, its solubility will be less pH-dependent compared to basic amines. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Interactions: The lack of a positive charge at physiological pH will influence how the molecule interacts with biological targets. It is less likely to form strong ionic bonds with acidic residues in protein binding pockets.

-

Reduced Off-Target Effects: Basicity is often associated with off-target effects, such as binding to hERG channels. The neutral nature of this compound may reduce such liabilities.

References

- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 2. Showing Compound 1-Piperidinecarboxaldehyde (FDB008365) - FooDB [foodb.ca]

- 3. (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde | C7H13NO2 | CID 175164437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 835633-50-6|this compound|BLD Pharm [bldpharm.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a crucial building block in the development of novel therapeutics. The strategic incorporation of the piperidine scaffold is a well-established approach in medicinal chemistry to enhance the pharmacological properties of drug candidates. This document serves as a detailed resource for researchers utilizing this versatile intermediate.

Chemical Structure and Properties

This compound is a disubstituted piperidine derivative featuring a hydroxymethyl group at the C4 position and a formyl group attached to the piperidine nitrogen.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 835633-50-6 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol [1] |

| Physical Form | Colorless or white to yellow powder, crystals, or liquid |

| SMILES | O=CN1CCC(CO)CC1 |

| Storage Conditions | Inert atmosphere, 2-8°C |

| 1H NMR | Data available, refer to spectral databases for detailed spectra.[2][3] |

| 13C NMR | Data available, refer to spectral databases for detailed spectra.[4][5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, ethyl 4-piperidinecarboxylate. The process involves the reduction of the ester to the corresponding alcohol, followed by the formylation of the piperidine nitrogen.

Step 1: Synthesis of the Precursor, 4-Piperidinemethanol

Reaction: Reduction of Ethyl 4-piperidinecarboxylate to 4-Piperidinemethanol

Materials:

-

Ethyl 4-piperidinecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 15% aqueous solution

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend lithium aluminum hydride in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere and cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of ethyl 4-piperidinecarboxylate dissolved in anhydrous tetrahydrofuran to the LiAlH₄ suspension while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Continue stirring the resulting mixture for 30 minutes at room temperature.

-

Filter the precipitate and wash it with tetrahydrofuran.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to yield 4-piperidinemethanol as the crude product. This is often used in the next step without further purification.

Step 2: Formylation of 4-Piperidinemethanol

Reaction: N-Formylation of 4-Piperidinemethanol to this compound

Materials:

-

4-Piperidinemethanol

-

Suitable solvent (e.g., Tetrahydrofuran, or solvent-free conditions)[7]

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath (if required)

-

Extraction and purification apparatus (e.g., separatory funnel, chromatography column)

Procedure (General): A common and efficient method for the N-formylation of amines involves the use of ethyl formate or formic acid, often without the need for a catalyst.[7]

-

Dissolve 4-piperidinemethanol in a suitable solvent or use neat conditions in a round-bottom flask.

-

Add the formylating agent (ethyl formate or formic acid) to the reaction mixture. The molar ratio of the reactants may need to be optimized.[7]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for a period sufficient to ensure complete conversion (monitoring by TLC is recommended).[7]

-

Upon completion, the work-up procedure will depend on the formylating agent and solvent used.

-

If ethyl formate is used, the excess reagent and ethanol byproduct can often be removed by evaporation under reduced pressure.

-

If formic acid is used, a neutralization step with a mild base may be necessary, followed by extraction with an organic solvent.

-

-

The crude product can then be purified by standard techniques such as column chromatography to yield pure this compound.

Applications in Drug Development and Synthesis

Piperidine derivatives are integral components of numerous pharmaceuticals due to their ability to confer desirable pharmacokinetic and pharmacodynamic properties.[8] The 4-(hydroxymethyl)piperidine moiety, in particular, serves as a versatile scaffold in the synthesis of complex bioactive molecules.[9] this compound acts as a key pharmaceutical intermediate, providing a reactive handle for further molecular elaboration in multi-step syntheses.[10][]

Role as a Synthetic Intermediate

The formyl group on the piperidine nitrogen can be utilized in various chemical transformations, including reductive amination to introduce larger substituents, or it can be a part of a more complex heterocyclic ring system. The hydroxymethyl group at the 4-position offers another site for modification, such as esterification, etherification, or oxidation to a carboxylic acid, further expanding its synthetic utility.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential drug candidate.

Caption: Synthetic utility of the target molecule.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of piperidine-containing compounds is known to interact with a wide range of biological targets. The incorporation of the piperidine motif is a common strategy in the design of agents targeting the central nervous system, as well as in the development of anticancer and antimicrobial agents.[8]

For instance, functionalized piperidines are core components of molecules designed to inhibit specific enzymes or block receptors in various signaling cascades. The logical flow for the discovery of a bioactive molecule incorporating this piperidine intermediate can be visualized as follows:

Caption: Role in drug discovery process.

This in-depth guide provides a foundational understanding of this compound for its effective application in research and development. The provided experimental protocols and conceptual workflows are intended to facilitate the work of scientists in the pharmaceutical and related industries.

References

- 1. (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde | C7H13NO2 | CID 175164437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 835633-50-6|this compound|BLD Pharm [bldpharm.com]

- 3. 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum [chemicalbook.com]

- 6. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Exploring the Role of Pharmaceutical Intermediates in Drug Development and Synthesis [weimiaobio.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides exemplary experimental protocols for its synthesis and analysis, and outlines a potential workflow for the investigation of its biological activities.

Core Chemical Data

This compound is a piperidine derivative featuring both a hydroxymethyl and a formyl group. These functional groups offer reactive sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Weight | 143.18 g/mol [1] |

| Molecular Formula | C₇H₁₃NO₂[1] |

| CAS Number | 835633-50-6[1] |

| SMILES | O=CN1CCC(CO)CC1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and chloroform |

Experimental Protocols

The following sections detail generalized procedures for the synthesis and analysis of this compound, based on established methods for similar compounds.

Synthesis Protocol: Formylation of 4-(Hydroxymethyl)piperidine

This protocol describes a common method for the N-formylation of a secondary amine using formic acid.

Materials:

-

4-(Hydroxymethyl)piperidine

-

Formic acid (≥95%)

-

Toluene

-

Sodium bicarbonate (Saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(hydroxymethyl)piperidine (1 equivalent) and toluene.

-

Add formic acid (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Analytical Protocol: Purity and Identity Confirmation

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the synthesized compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms)

-

Helium (carrier gas)

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions (Exemplary):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Data Analysis:

-

The retention time of the major peak in the total ion chromatogram (TIC) will be characteristic of the compound.

-

The mass spectrum of the peak should be analyzed to confirm the molecular weight and fragmentation pattern consistent with the structure of this compound. The molecular ion peak [M]+ should be observed at m/z 143.

Logical Workflow for Biological Evaluation

For drug development professionals, the synthesized compound would typically undergo a series of biological screenings to identify any potential therapeutic applications. The following diagram illustrates a generalized workflow for this process.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

References

An In-Depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)piperidine-1-carbaldehyde from 4-(Hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(hydroxymethyl)piperidine-1-carbaldehyde, a key building block in medicinal chemistry and drug development, from its precursor 4-(hydroxymethyl)piperidine. This document details the underlying chemical principles, experimental methodologies, and analytical data to support the efficient and reliable synthesis of this important compound.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The presence of both a formyl group and a primary alcohol within a piperidine scaffold allows for diverse chemical modifications, making it a versatile synthon for the construction of complex molecular architectures. This guide focuses on a direct and efficient method for its preparation from commercially available 4-(hydroxymethyl)piperidine.

Synthetic Pathway Overview

The core transformation involves the N-formylation of the secondary amine in 4-(hydroxymethyl)piperidine. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the piperidine ring. A variety of formylating agents can be employed for this purpose, with ethyl formate being a particularly attractive option due to its low cost, reduced toxicity, and the formation of a volatile byproduct (ethanol), which simplifies product purification.

The general reaction is depicted below:

Caption: General overview of the N-formylation of 4-(hydroxymethyl)piperidine.

Experimental Protocols

General Procedure for N-formylation using Ethyl Formate

This protocol is based on the established methodology for the formylation of secondary amines under solvent-free conditions.[1][2][3]

Materials:

-

4-(Hydroxymethyl)piperidine

-

Ethyl formate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (optional, but recommended)

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)piperidine (1.0 equivalent).

-

Add an excess of ethyl formate (typically 3.0 to 5.0 equivalents).

-

Heat the reaction mixture to 60°C with vigorous stirring.

-

Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be used directly for many applications or further purified by column chromatography on silica gel if higher purity is required.

Work-up and Purification:

For applications requiring high purity, the crude product can be purified as follows:

-

Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the solution onto a silica gel column packed with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless or pale yellow oil.

Data Presentation

Due to the lack of specific literature data for this exact reaction, the following table presents expected outcomes based on the general protocol for N-formylation of secondary amines with ethyl formate.[1][2][3]

| Parameter | Expected Value | Notes |

| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by an appropriate analytical technique (TLC, GC-MS). |

| Reaction Temperature | 60 °C | This temperature is reported to be effective for the N-formylation of piperidine.[1][2][3] |

| Yield | High (typically >90%) | Based on yields reported for the formylation of similar cyclic secondary amines under these conditions.[3] |

| Purity (crude) | Generally high | The primary byproduct, ethanol, and excess ethyl formate are volatile and easily removed. |

| Purification Method | Column Chromatography (Silica Gel) | For applications requiring very high purity. |

| Physical State | Colorless to pale yellow oil | As is common for many N-formylated piperidine derivatives. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship of Reagents and Products

This diagram outlines the logical flow from starting materials to the final product and byproduct.

Caption: Logical flow from reactants to products in the synthesis.

Conclusion

The synthesis of this compound from 4-(hydroxymethyl)piperidine via N-formylation with ethyl formate presents a straightforward, efficient, and scalable route to this valuable synthetic intermediate. The catalyst- and solvent-free conditions contribute to a greener and more economical process. This guide provides the necessary theoretical and practical framework for researchers and professionals to successfully implement this synthesis in a laboratory setting. Further optimization of reaction conditions for this specific substrate may lead to even higher yields and purity.

References

A Comprehensive Technical Guide to 4-(Hydroxymethyl)piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its chemical properties, a detailed synthetic protocol, and its role as a versatile building block in the synthesis of pharmacologically active molecules.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its derivatives exhibit a wide range of biological activities, including but not limited to, antimicrobial, analgesic, and neuroprotective effects. This compound, with its IUPAC name 4-(hydroxymethyl)-1-piperidinecarbaldehyde , is a key intermediate that incorporates both a reactive aldehyde and a modifiable hydroxyl group, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery.

Physicochemical and Spectroscopic Data

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(hydroxymethyl)-1-piperidinecarbaldehyde | - |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 835633-50-6 | [2] |

Table 2: Physicochemical Properties of Key Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | 123855-51-6 | N-Boc protected intermediate, stable for storage and functionalization of the hydroxyl group.[3] |

| benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₄H₁₉NO₃ | 249.31 | 122860-33-7 | N-Cbz protected intermediate, offers alternative deprotection strategies.[4] |

| methyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | 451230-42-9 | N-Methoxycarbonyl protected intermediate.[5] |

Table 3: Spectroscopic Data for a Structurally Related Compound: 4-(Hydroxymethyl)piperidine-1-carbodithioic Acid

Note: This data is for the carbodithioic acid analogue and serves as a reference for expected spectral regions.

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |

| IR (cm⁻¹) | ν(C=S), ν(C-N), ν(Sn-S), ν(Sn-C) | [6] |

| ¹H NMR (ppm) | Protons of the piperidine ring and hydroxymethyl group. | [6] |

| ¹³C NMR (ppm) | Carbons of the piperidine ring and hydroxymethyl group. | [6] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the N-formylation of 4-(hydroxymethyl)piperidine. A common precursor for this reaction is the more stable, commercially available N-Boc-4-(hydroxymethyl)piperidine, which requires a deprotection step prior to formylation.

Step 1: Deprotection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents) or hydrochloric acid (4M in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt of 4-(hydroxymethyl)piperidine can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent, or used directly in the next step.

Step 2: N-Formylation of 4-(hydroxymethyl)piperidine

-

To a solution of 4-(hydroxymethyl)piperidine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a solvent like DCM at 0 °C, slowly add a formylating agent. A common and effective formylating agent is ethyl formate or a mixed anhydride generated in situ from formic acid.

-

For in situ generation of the mixed anhydride, react formic acid with acetic anhydride at a low temperature (0-50 °C) before adding it to the piperidine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Role in Drug Development and Medicinal Chemistry

This compound is a versatile building block in drug discovery due to its two reactive functional groups. The aldehyde can undergo various transformations such as reductive amination, Wittig reactions, and condensations to introduce diverse substituents. The hydroxyl group can be derivatized to form ethers, esters, or can be oxidized to a carboxylic acid, further expanding the chemical space for structure-activity relationship (SAR) studies.

Piperidine derivatives synthesized from this intermediate have shown potential as:

-

Antimicrobial agents

-

Analgesics

-

NMDA receptor antagonists

-

Acetylcholinesterase inhibitors

The following diagram illustrates a typical workflow for the utilization of an N-protected 4-(hydroxymethyl)piperidine intermediate in the synthesis of a potential drug candidate.

Caption: Synthetic workflow for a drug candidate from an N-Boc protected precursor.

The development of a new drug based on the piperidine scaffold follows a multi-stage process, from initial design and synthesis to extensive biological evaluation.

Caption: General pipeline for the development of piperidine-based therapeutics.

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its dual functionality allows for the creation of a wide range of derivatives, making it an important tool for researchers and professionals in the field of drug development. The synthetic protocols and data presented in this guide provide a solid foundation for the utilization of this compound in the quest for novel and effective therapeutics.

References

- 1. (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde | C7H13NO2 | CID 175164437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 835633-50-6|this compound|BLD Pharm [bldpharm.com]

- 3. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Disclaimer: This document provides a summary of safety and handling precautions for 4-(Hydroxymethyl)piperidine-1-carbaldehyde. The information is compiled from safety data sheets of structurally similar compounds and should be used as a precautionary guide. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product being used and to conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

Precautionary Statements Summary

A comprehensive list of precautionary statements is provided in the table below, compiled from data for related piperidine compounds.

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |

| P363 | Wash contaminated clothing before reuse.[1][2] | |

| Storage | P405 | Store locked up.[1][2] |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |

Experimental Protocols: First Aid Measures

The following first aid protocols are based on established procedures for handling corrosive and toxic piperidine derivatives.[1][2][4][5]

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

Experimental Protocol for Emergency Response:

-

In case of Eye Contact:

-

In case of Skin Contact:

-

If Inhaled:

-

If Swallowed:

Handling and Storage

Safe Handling Procedures:

-

Handle in a well-ventilated area or under a chemical fume hood.[6]

-

Wash hands thoroughly after handling and before breaks.[1][5]

-

Keep away from heat, sparks, and open flames.[7]

-

Ground and bond containers when transferring material.[3]

Storage Conditions:

-

Store in a tightly closed original container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed. The following are general recommendations based on the hazards of similar compounds.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or chemical safety goggles and a face shield.[5] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[8] Flame retardant antistatic protective clothing, including boots, to prevent skin contact.[3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator. A self-contained breathing apparatus (SCBA) must be available for emergencies.[1][4] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Emergency Workflow for Spill Management

Caption: Workflow for handling a chemical spill.

Experimental Protocol for Spill Cleanup:

-

Personal Precautions: Evacuate personnel from the spill area.[5] Ensure adequate ventilation and remove all sources of ignition.[1] Do not approach from downwind.[4] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, clothing, and eye/face protection.[5]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or the ground water system.[1]

-

Methods for Cleaning Up:

-

For small spills, absorb with an inert material such as sand, earth, or vermiculite.[1]

-

Collect the absorbed material and recoverable product into labeled, suitable, and closed containers for disposal.[1][5]

-

Clean the affected area thoroughly.

-

For large spills, dike the area to contain the spill. Advise local authorities if significant spillages cannot be contained.[1]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Water spray can be used to cool fire-exposed containers.[1]

-

Specific Hazards: In a fire, toxic fumes may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air.[3]

-

Chemical Stability: The product is stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, high temperatures, and moisture.[1]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[1][4]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic vapors including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hydroxymethyl)piperidine-1-carbaldehyde. Due to the absence of a publicly available, fully characterized spectrum, this document presents a theoretical ¹H NMR dataset based on established principles of chemical shifts, spin-spin coupling, and signal multiplicity for analogous molecular structures. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The piperidine ring exists predominantly in a chair conformation, leading to axial and equatorial protons with different chemical shifts. The presence of the N-formyl group introduces rotational isomers (rotamers), which can lead to signal broadening or the appearance of distinct sets of signals for the piperidine ring protons.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

N1 [label="N", pos="0,0.5!", fontcolor="#202124"];

C2 [label="CH₂", pos="-1.2,0.8!", fontcolor="#202124"];

C3 [label="CH₂", pos="-1.5,-0.5!", fontcolor="#202124"];

C4 [label="CH", pos="0,-1.2!", fontcolor="#202124"];

C5 [label="CH₂", pos="1.5,-0.5!", fontcolor="#202124"];

C6 [label="CH₂", pos="1.2,0.8!", fontcolor="#202124"];

C_formyl [label="C", pos="0,1.8!", fontcolor="#202124"];

H_formyl [label="H", pos="-0.8,2.2!", fontcolor="#202124"];

O_formyl [label="O", pos="0.8,2.2!", fontcolor="#202124"];

C_hydroxymethyl [label="CH₂", pos="0,-2.5!", fontcolor="#202124"];

O_hydroxyl [label="OH", pos="1.2,-2.8!", fontcolor="#202124"];

// Bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

N1 -- C_formyl;

C_formyl -- H_formyl;

C_formyl -- O_formyl [label="="];

C4 -- C_hydroxymethyl;

C_hydroxymethyl -- O_hydroxyl;

}

Caption: Generalized workflow for ¹H NMR spectroscopy.

Technical Guide: Physicochemical Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde (CAS No. 835633-50-6). Due to the limited availability of specific experimental data for this compound in public literature, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical properties are detailed to aid researchers in their own characterization efforts. This guide is intended to be a valuable resource for professionals in research, discovery, and drug development by consolidating available information and providing practical methodologies.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a formyl group at the nitrogen atom. This unique combination of functional groups—a primary alcohol and an aldehyde attached to a tertiary amine—makes it an interesting building block in medicinal chemistry and organic synthesis. The piperidine moiety is a common scaffold in many pharmaceuticals, and the presence of reactive and hydrogen-bonding groups suggests potential for various chemical transformations and biological interactions.

This document collates available data on the physical properties of the target compound and its analogues, outlines general experimental procedures for property determination, and provides a proposed synthetic pathway.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known information for the target compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 835633-50-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][2][3] |

| Physical Form | Colorless or white to yellow powder or crystals or liquid | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Storage Temperature | Refrigerator, Inert atmosphere, 2-8°C | [1][3] |

Comparative Data of Related Compounds

To provide a predictive context for the properties of this compound, the following table presents data for structurally similar compounds.

Table 2: Physical Properties of Structurally Related Piperidine Derivatives

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Piperidinemethanol |  | 115.17 | 55-59 | 118-120 (at 10 mmHg) |

| N-Formylpiperidine |  | 113.16 | Not applicable | 222[5] |

| 1-Benzylpiperidine-4-carbaldehyde |  | 203.28 | 145-149 | 315.4 (at 760 mmHg) |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties. These are general protocols applicable to organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes (sealed at one end), thermometer, heating oil (for Thiele tube), mortar and pestle.

-

Procedure:

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.[6]

-

Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer using a rubber band or thread if using a Thiele tube.[6][7]

-

If using a Thiele tube, immerse the setup in an oil bath, ensuring the sample is level with the thermometer bulb.[6]

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point.[8]

-

For accuracy, a preliminary rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

-

Boiling Point Determination (Capillary Method)

For liquid samples, the boiling point can be determined using a micro method with a Thiele tube or a similar heating block.[9][10][11]

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, Thiele tube or heating block, heating source (e.g., Bunsen burner or hot plate).

-

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.[11]

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[9]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube or heating block.[10]

-

Heat the apparatus gently.[10] As the liquid heats, air trapped in the capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9]

-

Note the temperature at this point; this is the boiling point of the liquid.[9]

-

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for structure elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial to avoid interfering signals from the solvent itself.[12]

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Data Interpretation:

-

Chemical Shift (δ): The position of a signal (in ppm) indicates the chemical environment of the protons.[13]

-

Integration: The area under each signal is proportional to the number of protons it represents.[12]

-

Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.[14]

-

Proposed Synthesis Workflow

While a specific synthesis for this compound is not detailed in the searched literature, a plausible synthetic route can be proposed starting from commercially available 4-piperidinemethanol. This workflow involves the formylation of the secondary amine.

Caption: Proposed synthesis of this compound.

Safety Information

Based on available data, this compound should be handled with care. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of interest for chemical synthesis and potential applications in drug discovery. This guide has compiled the currently available physicochemical data, which, while limited, provides a foundational understanding of the compound. The inclusion of data for related structures offers a valuable comparative framework. The detailed experimental protocols provided herein will enable researchers to perform their own characterization of this and similar molecules. As more research is conducted, a more complete profile of this compound's properties will undoubtedly emerge.

References

- 1. This compound | 835633-50-6 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 835633-50-6 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. N-Formylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Versatile Role of 4-(Hydroxymethyl)piperidine-1-carbaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its inherent conformational properties and the ability to be readily functionalized make it a privileged core in medicinal chemistry. Among the diverse range of piperidine-based building blocks, 4-(Hydroxymethyl)piperidine-1-carbaldehyde stands out as a particularly versatile intermediate, offering a unique combination of a reactive aldehyde, a nucleophilic secondary amine precursor, and a modifiable hydroxyl group, all within a conformationally defined six-membered ring. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in organic synthesis, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The table below summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 835633-50-6 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.19 g/mol | |

| Appearance | Colorless or white to yellow powder, crystals, or liquid | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through a few key methodologies. The most common approaches involve either the formylation of 4-(hydroxymethyl)piperidine or the selective oxidation of a precursor where the piperidine nitrogen is already formylated.

Method 1: Formylation of 4-(Hydroxymethyl)piperidine

A straightforward approach involves the direct formylation of commercially available 4-(hydroxymethyl)piperidine. Various formylating agents can be employed for this transformation.

Experimental Protocol: Formylation using Ethyl Formate

A general procedure for the N-formylation of a secondary amine using ethyl formate is as follows:

-

To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add an excess of ethyl formate (2.0-3.0 eq).

-

The reaction mixture is heated to reflux and stirred for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent and excess ethyl formate are removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: Reaction conditions such as solvent, temperature, and reaction time may require optimization for optimal yield and purity.

Method 2: Oxidation of a Precursor

Conceptual Workflow for Oxidation Approach

Caption: Conceptual workflow for the synthesis of 4-formylpiperidine derivatives.

Role in Organic Synthesis

The unique trifunctional nature of this compound makes it a valuable building block in a variety of organic transformations. The aldehyde group can participate in nucleophilic additions, reductive aminations, and Wittig-type reactions. The formyl group can be removed under acidic or basic conditions to liberate the secondary amine, which can then be further functionalized. The hydroxyl group offers a handle for esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

As a Precursor to Substituted Piperidines

A primary application of this compound is in the synthesis of more complex substituted piperidines, which are key components of many active pharmaceutical ingredients (APIs).[5]

Reaction Scheme: Reductive Amination

Caption: Reductive amination using this compound.

This reaction allows for the introduction of a wide variety of substituents onto the piperidine scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.

In Multicomponent Reactions

While specific examples directly utilizing this compound in multicomponent reactions (MCRs) are not extensively documented, its structural motifs are highly amenable to such transformations.[6] Aldehydes are common components in well-known MCRs like the Ugi and Mannich reactions. The presence of the piperidine ring and the hydroxyl group could lead to the rapid assembly of complex and diverse molecular architectures with potential biological activity.

Conceptual MCR Workflow

References

- 1. This compound | 835633-50-6 [sigmaaldrich.com]

- 2. 835633-50-6|this compound|BLD Pharm [bldpharm.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to piperidine-based building blocks in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine-based building blocks in drug design and development, exploring their fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness their potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. The hydrocarbon backbone contributes to lipophilicity, aiding in membrane permeability, while the basic nitrogen can be protonated to form a salt, enhancing aqueous solubility. This tunable property is a significant advantage in drug development.

-

Metabolic Stability: The piperidine ring is generally metabolically stable. However, substitution patterns can influence its susceptibility to enzymatic degradation, a factor that medicinal chemists can strategically manipulate to optimize a drug's half-life.

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Therapeutic Applications of Piperidine-Based Drugs

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

Piperidine is a key structural motif in many drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various receptors and transporters has led to its incorporation in antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

Table 1: Receptor Binding Affinities of Piperidine-Based Antipsychotics

| Compound | Target Receptor | K_i_ (nM) |

| Risperidone | D_2_ | 3.2 |

| 5-HT_2A | 0.2 | |

| α_1A | 5 | |

| α_2A | 16 | |

| H_1 | 20 | |

| Haloperidol | D_2 | - |

| α_1_ | - | |

| 5-HT_2_ | - | |

| Novel Piperidine Ligand (6i) | σ receptor | - |

| D_2_ receptor | >10,000 |

Note: A lower K_i_ value indicates a higher binding affinity.

Allergic Disorders

Second-generation antihistamines frequently feature a piperidine core. These drugs are designed to be selective for peripheral H1 receptors and have reduced sedative effects compared to their first-generation counterparts.

Table 2: Receptor Binding Affinities of Piperidine-Based Antihistamines

| Compound | Target Receptor | K_i_ (nM) |

| Piperidine Derivative 5 | hH_3_R | 7.70[1] |

| σ_1_R | 3.64[1] | |

| Piperidine Derivative 11 | hH_3_R | 6.2[1] |

| σ_1_R | 4.41[1] | |

| σ_2_R | 67.9[1] | |

| Piperidine Derivative 12 | hH_3_R | 7.7 |

| σ_1_R | 4.5 | |

| σ_2_R | 10 |

Cancer

Piperidine derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and metastasis.

Table 3: In Vitro Anticancer Activity of Tetramethylpiperidine-Substituted Phenazines

| Compound | Mean IC_50_ (µg/mL) across various cancer cell lines |

| B3962 | 0.36[2] |

| B4126 | 0.47[2] |

| B4125 | 0.48[2] |

Key Signaling Pathways Modulated by Piperidine-Based Drugs

Understanding the molecular mechanisms through which piperidine-containing drugs exert their therapeutic effects is crucial for rational drug design.

Risperidone Signaling in the Central Nervous System

Risperidone is an atypical antipsychotic that acts on multiple neurotransmitter receptors. Its primary mechanism is thought to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.

Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.

Loratadine and the NF-κB Signaling Pathway

Loratadine, a second-generation antihistamine, also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Caption: Loratadine's inhibition of the NF-κB pathway.

Experimental Protocols for the Synthesis of Piperidine-Containing Drugs

The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Below are detailed methodologies for the synthesis of three prominent examples.

Synthesis of Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the treatment of mild to moderate Alzheimer's disease.

Experimental Workflow:

Caption: Synthetic workflow for Donepezil.

Detailed Protocol:

-

Condensation: A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature.[3] Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol).[3] The mixture is stirred at room temperature for 3 hours. The resulting solid is filtered, washed with 5% acetic acid and then with methanol, and dried. The crude product is refluxed in DMF (50 mL) and then cooled to yield 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[3]

-

Hydrogenation: The intermediate from the previous step (30 g, 0.079 mol) is dissolved in methanol (600 ml), and 10% palladium on carbon (3.0 g) is added.[4] The mixture is hydrogenated at room temperature and 1 atm for 2 hours.[4] The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude Donepezil.

-

Salt Formation and Purification: To the crude product, 1.5 N aqueous HCl (140 ml) is added and stirred for 15 minutes at room temperature to form the hydrochloride salt.[4] The product can be further purified by recrystallization.

Synthesis of Fexofenadine

Fexofenadine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria.

Experimental Workflow:

References

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 3. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]

- 4. Synthetic method of fexofenadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of Novel MenA Inhibitors for Mycobacterium tuberculosis Using a 4-(Hydroxymethyl)piperidine Scaffold

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, infectious diseases, and tuberculosis research.

Abstract: This document provides a detailed protocol for the synthesis of a series of potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. The synthetic strategy utilizes the versatile building block, 4-(hydroxymethyl)piperidine, to construct a library of piperidine-based analogs. This application note also presents quantitative biological activity data for the synthesized compounds and illustrates the key synthetic workflow and the targeted biological pathway.

Introduction

The rising prevalence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel therapeutics that act on new molecular targets. The menaquinone (Vitamin K2) biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis and represents a promising area for the development of new anti-tubercular agents.[1][2] One of the key enzymes in this pathway is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which catalyzes a crucial step in menaquinone biosynthesis.[1][2] Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death.[1][2]

The 4-(hydroxymethyl)piperidine scaffold is a valuable starting point for the synthesis of diverse bioactive molecules due to its conformational flexibility and the presence of multiple functionalization points. This document details a synthetic approach starting from 4-(hydroxymethyl)piperidine to generate a series of MenA inhibitors and provides their corresponding biological activities against M. tuberculosis.

Synthetic Scheme & Experimental Workflow

The overall synthetic strategy involves a multi-step sequence starting from the commercially available 4-(hydroxymethyl)piperidine. The general workflow is depicted below.

Caption: General synthetic workflow for the preparation of MenA inhibitors.

Experimental Protocols

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

To a solution of 4-piperidinemethanol (1.2 g, 10.0 mmol) in a mixture of THF and water (10 mL/10 mL), di-tert-butyl-dicarbonate (2.4 g, 11.0 mmol) and sodium carbonate (1.3 g, 12.0 mmol) are added. The reaction mixture is stirred overnight at room temperature. After 18 hours, the reaction mixture is diluted with water (10 mL) and extracted with EtOAc (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.

General Procedure for Mitsunobu Reaction

To a solution of a substituted phenol (1.0 eq), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ether.

General Procedure for Boc Deprotection

The Boc-protected piperidine derivative (1.0 eq) is dissolved in a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the corresponding amine salt, which is used in the next step without further purification.

General Procedure for Reductive Amination

To a solution of the deprotected piperidine amine (1.0 eq) and a substituted aldehyde (1.1 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq) is added in portions. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final MenA inhibitor analog.

Biological Activity Data

The synthesized piperidine derivatives were evaluated for their inhibitory activity against the MenA enzyme and their antibacterial activity against M. tuberculosis.[1]

| Compound | R Group (from Aldehyde) | MenA IC50 (µM)[1] | M. tuberculosis GIC50 (µM)[1] |

| Analog 1 | 4-Chlorophenyl | 13 ± 2 | 8 ± 1 |

| Analog 2 | 3-Bromophenyl | 12 ± 3 | 14 ± 0 |

| Analog 3 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 |

| Analog 4 | 2-Naphthyl | 15 ± 1 | 20 ± 2 |

| Analog 5 | 3-Phenoxyphenyl | 22 ± 4 | 35 ± 3 |

Biological Pathway: Menaquinone Biosynthesis

The synthesized compounds target MenA, a critical enzyme in the menaquinone biosynthesis pathway in M. tuberculosis. Inhibition of this pathway disrupts the electron transport chain, which is vital for cellular respiration and energy production.

Caption: Simplified schematic of the Menaquinone biosynthesis pathway.

Conclusion

This application note provides a comprehensive guide for the synthesis of novel MenA inhibitors using a 4-(hydroxymethyl)piperidine scaffold. The detailed protocols and biological data presented herein will be a valuable resource for researchers working on the development of new anti-tubercular agents. The modular nature of the described synthesis allows for the generation of a diverse library of compounds for further structure-activity relationship (SAR) studies, which could lead to the identification of more potent and drug-like candidates for the treatment of tuberculosis.

References

Application Notes and Protocols: 4-(Hydroxymethyl)piperidine-1-carbaldehyde as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to form key interactions with biological targets. In the realm of kinase inhibitor discovery, piperidine-containing molecules have demonstrated significant success, leading to the development of potent and selective clinical candidates. 4-(Hydroxymethyl)piperidine-1-carbaldehyde is a valuable bifunctional building block, offering a reactive aldehyde for conjugation and a hydroxymethyl group for further functionalization or to enhance solubility. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt signaling pathway.

Strategic Application in Kinase Inhibitor Synthesis

The aldehyde functionality of this compound is particularly amenable to reductive amination reactions, a robust and widely used transformation in pharmaceutical synthesis for the formation of carbon-nitrogen bonds. This reaction allows for the direct coupling of the piperidine moiety to a primary or secondary amine present on a core kinase-binding scaffold. The resulting secondary or tertiary amine can be a crucial linker, positioning the piperidine group for optimal interactions within the kinase active site or solvent-exposed regions.

Featured Application: Synthesis of an Exemplary Akt Kinase Inhibitor

Herein, we describe a synthetic protocol for a potent pan-Akt inhibitor, designated as Pip-AktI , structurally inspired by clinically evaluated Akt inhibitors such as AZD5363. This example highlights the utility of this compound in a convergent synthetic strategy.

Experimental Protocol: Synthesis of Pip-AktI

Scheme 1: Synthesis of Pip-AktI via Reductive Amination

Caption: Synthetic scheme for Pip-AktI.

Materials:

-

This compound

-

4-Amino-N-((S)-1-(4-chlorophenyl)-3-hydroxypropyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (Intermediate synthesized via established literature procedures)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

To a solution of 4-Amino-N-((S)-1-(4-chlorophenyl)-3-hydroxypropyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (1.0 eq) in DCE (0.1 M) is added this compound (1.2 eq) followed by glacial acetic acid (1.5 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 16 hours, monitoring by LC-MS for the consumption of the starting amine.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by silica gel column chromatography using a gradient of 0-10% MeOH in EtOAc to afford the final product, Pip-AktI .

Biological Evaluation of Pip-AktI

The synthesized inhibitor, Pip-AktI, was evaluated for its ability to inhibit Akt kinase activity and its anti-proliferative effects in cancer cell lines with a constitutively active PI3K/Akt pathway.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of Pip-AktI against Akt1, Akt2, and Akt3 isoforms.

Methodology:

-

A radiometric kinase assay is performed in a 96-well plate format.

-

Each well contains the respective purified recombinant Akt isoform, a biotinylated peptide substrate (e.g., Crosstide), and ATP (at Km concentration) in a kinase buffer.

-

Pip-AktI is serially diluted and added to the wells to achieve a range of final concentrations.

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-